molecular formula C21H14FN3O2 B11305916 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11305916
M. Wt: 359.4 g/mol
InChI Key: HVQQNGFPABIXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide using coupling agents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(4-Fluorophenyl)-2-bromo-benzamide
  • N-(4-Fluorophenyl)-3-chlorobenzamide

Uniqueness

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C21H14FN3O2/c22-16-12-10-14(11-13-16)19-24-21(27-25-19)17-8-4-5-9-18(17)23-20(26)15-6-2-1-3-7-15/h1-13H,(H,23,26)

InChI Key

HVQQNGFPABIXAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.